molecular formula C18H17N3O4 B2771415 N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide CAS No. 897615-68-8

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide

Cat. No.: B2771415
CAS No.: 897615-68-8
M. Wt: 339.351
InChI Key: YAXLPIPPIKCDCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide is a synthetic organic compound featuring a 1,3,4-oxadiazole core scaffold, a heterocycle of significant interest in medicinal chemistry and drug discovery. This complex molecule integrates a 2,4-dimethoxyphenyl ring and a phenylacetamide group onto the oxadiazole structure, conferring a unique balance of polarity and molecular rigidity . The 1,3,4-oxadiazole ring is known for its high thermal stability and resistance to hydrolysis, making it a valuable and stable pharmacophore in the development of bioactive agents . This compound is primarily valued in research for its potential as an anticancer agent. The 1,3,4-oxadiazole scaffold is a privileged structure in oncology, with demonstrated mechanisms of action that include the inhibition of key enzymes and proteins involved in cancer cell proliferation . Research indicates that derivatives like this one can exhibit cytotoxic effects by targeting various biological pathways, such as inhibiting thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase activity . The specific hybrid structure of this compound, which combines the oxadiazole ring with aromatic methoxy and amide functionalities, is designed to favor π-π interactions and hydrogen bonding with enzymatic targets in biological systems, thereby enhancing its potential bioactivity and selectivity . With a molecular formula of C21H23N3O4 and a molecular weight of 381.43 g/mol, it serves as a versatile intermediate for further structural modifications and SAR (Structure-Activity Relationship) studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-23-13-8-9-14(15(11-13)24-2)17-20-21-18(25-17)19-16(22)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXLPIPPIKCDCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide exhibits significant antimicrobial properties. Key findings include:

  • Effectiveness Against Bacteria : In vitro studies have shown that this compound is effective against various bacterial strains, including Mycobacterium tuberculosis. Its minimal inhibitory concentration (MIC) has been reported as low as 0.016 μg/mL for certain derivatives, indicating strong potential as a lead compound for new antimycobacterial agents.
  • Mechanisms of Action : The antimicrobial activity is primarily attributed to the compound's ability to generate reactive intermediates through biotransformation in bacterial systems, which can exert significant antimicrobial effects.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies:

  • Cell Line Studies : Various derivatives of oxadiazoles have been synthesized and tested for anticancer activity against human cancer cell lines. For instance, compounds derived from oxadiazoles have demonstrated high potency against leukemia and solid tumors .
  • Mechanism-Based Approaches : Recent advancements highlight the role of oxadiazole derivatives in targeting specific pathways involved in cancer cell proliferation and survival. These compounds have shown promise in inhibiting tumor growth by interfering with cellular signaling pathways .

Case Study: Anticancer Activity

A notable study synthesized a series of 1,3,4-oxadiazole derivatives and screened them for anticancer activity at the National Cancer Institute (NCI). Among the tested compounds, some demonstrated over 90% growth inhibition against various cancer cell lines at low concentrations (10^-5 M) .

Pharmacological Insights

This compound has been investigated for its pharmacological interactions:

  • Immune Response Modulation : Recent reviews suggest that compounds with oxadiazole structures can modulate immune responses and may serve as potential therapeutic agents in immunotherapy .

Summary of Research Findings

ApplicationKey Findings
AntimicrobialEffective against Mycobacterium tuberculosis with MIC as low as 0.016 μg/mL.
AnticancerHigh potency against various cancer cell lines; mechanisms involve interference with cellular signaling.
PharmacologyPotential to modulate immune responses; relevant in immunotherapy research.

Mechanism of Action

The mechanism of action of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Biological Activity

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a 1,3,4-oxadiazole moiety linked to a phenylacetamide structure. The presence of methoxy groups enhances its lipophilicity and potentially modulates its biological interactions. The molecular formula is C18H18N4O3C_{18}H_{18}N_{4}O_{3} with a molecular weight of approximately 342.36 g/mol.

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit various mechanisms of action:

  • Antiproliferative Effects : Studies have shown that derivatives of 1,3,4-oxadiazole can inhibit cancer cell growth by targeting specific enzymes involved in cell proliferation, such as:
    • Thymidylate Synthase : Inhibition leads to disrupted DNA synthesis.
    • Histone Deacetylases (HDAC) : Modulation of histone acetylation affects gene expression related to cell cycle regulation.
    • Telomerase : Targeting this enzyme can lead to telomere shortening and subsequent cellular senescence in cancer cells .
  • Antimicrobial Activity : The compound has also demonstrated antimicrobial properties against various pathogens. The oxadiazole ring is known for its ability to interact with microbial enzymes, disrupting their function and leading to cell death .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Biological ActivityMechanismReferences
AnticancerInhibition of thymidylate synthase and HDAC
AntimicrobialDisruption of microbial enzyme function
Anti-inflammatoryModulation of inflammatory pathways
AntioxidantScavenging free radicals

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various 1,3,4-oxadiazole derivatives on different cancer cell lines. This compound exhibited significant antiproliferative activity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound induced apoptosis through the activation of caspases and upregulation of pro-apoptotic proteins.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it effectively inhibited bacterial growth at low micromolar concentrations. The mechanism was attributed to the inhibition of bacterial cell wall synthesis.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Methoxy Substituents : Enhance lipophilicity and cellular uptake.
  • Oxadiazole Ring : Critical for biological activity; modifications can lead to variations in potency and selectivity.

Research has shown that even slight changes in the substitution pattern can significantly affect the compound's efficacy against specific targets.

Q & A

Basic: What are the critical steps and optimal reaction conditions for synthesizing N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide?

Answer:
The synthesis involves:

  • Oxadiazole ring formation : Cyclization of a hydrazide intermediate with a carboxylic acid derivative under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) .
  • Amide coupling : Reaction of the oxadiazole intermediate with 2-phenylacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide moiety .
  • Purification : Recrystallization or column chromatography (using ethyl acetate/hexane gradients) to isolate the product .
    Optimal conditions include:
  • Temperature control (60–80°C for cyclization; room temperature for coupling).
  • Inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates .

Advanced: How can conflicting spectroscopic data (e.g., NMR, IR) be reconciled to confirm structural integrity?

Answer:

  • NMR analysis : Compare experimental 1H^1H and 13C^{13}C NMR shifts with computational predictions (DFT or molecular modeling tools). For example, the methoxy protons (δ ~3.8–4.0 ppm) and oxadiazole carbons (δ ~160–165 ppm) should align with theoretical values .
  • IR validation : Confirm the presence of amide C=O stretching (~1650–1680 cm⁻¹) and oxadiazole C=N absorption (~1550 cm⁻¹). Discrepancies may indicate impurities or tautomeric forms .
  • Cross-validation : Use HSQC/HMBC NMR experiments to resolve ambiguous proton-carbon correlations, particularly near the oxadiazole-phenyl junction .

Advanced: How can researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) for oxadiazole derivatives?

Answer:

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 for anticancer vs. E. coli for antimicrobial) and protocols (e.g., MIC vs. IC₅₀ measurements) .
  • SAR studies : Modify substituents (e.g., methoxy vs. chloro groups on the phenyl ring) to isolate structural determinants of activity. For example, 2,4-dimethoxy groups may enhance membrane permeability, affecting antimicrobial potency .
  • Mechanistic profiling : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) to clarify primary targets versus off-target effects .

Basic: What are common impurities in the synthesis, and how can chromatographic purification be optimized?

Answer:

  • Byproducts : Unreacted hydrazide precursors or dimerized oxadiazole intermediates .
  • Purification strategies :
    • TLC monitoring : Use hexane:ethyl acetate (7:3) to track reaction progress .
    • Column chromatography : Employ gradient elution (e.g., 20% → 50% ethyl acetate in hexane) to separate structurally similar impurities .
    • Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals .

Advanced: What in silico methods are recommended for predicting binding affinity to enzymatic targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR or DHFR. Focus on hydrogen bonding with the oxadiazole nitrogen and hydrophobic contacts with the phenyl groups .
  • MD simulations : Perform 100-ns trajectories (e.g., GROMACS) to assess stability of the compound-enzyme complex. Pay attention to RMSD fluctuations near the active site .
  • QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond acceptors/donors to predict bioactivity across related oxadiazole derivatives .

Advanced: How can researchers design experiments to elucidate the mechanism of action for this compound’s anticancer activity?

Answer:

  • Apoptosis assays : Use Annexin V/PI staining and caspase-3 activation assays to confirm programmed cell death pathways .
  • Transcriptomic profiling : Perform RNA-seq on treated cancer cells to identify dysregulated pathways (e.g., p53 or MAPK signaling) .
  • Target deconvolution : Employ thermal shift assays (CETSA) to identify proteins with altered stability upon compound binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.